![molecular formula C20H20FNO5S B2566503 (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 325850-89-3](/img/structure/B2566503.png)
(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The acrylamido group could participate in addition reactions, the ester groups could undergo hydrolysis or transesterification, and the thiophene ring could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamido and ester groups could increase its solubility in polar solvents .
Scientific Research Applications
Synthesis and Chemical Reactions A study explores the reactions of thiophene derivatives with α,β-unsaturated esters and nitriles, resulting in compounds with potential for further chemical manipulation and study in organic synthesis and materials science (Lee & Kim, 2000).
Antipathogenic Activity Research on thiourea derivatives, including those with fluorophenyl groups, has shown significant antimicrobial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Electrochromic Properties A study on copolymerization involving thiophene derivatives demonstrates the development of materials with multicolor electrochromic properties, suitable for applications in full-color electrochromic devices and displays (Algi et al., 2013).
Cytotoxicity and Anticancer Activity Research into pyrazole and pyrazolopyrimidine derivatives, incorporating thiophene units, has revealed their potential cytotoxicity against cancer cell lines, suggesting their utility in the development of new anticancer drugs (Hassan, Hafez, & Osman, 2014).
Biocompatible Luminogens for Sensing and Removal of Heavy Metals A study introduced biocompatible macromolecular luminogens based on nonaromatic structures for the sensitive detection and removal of Fe(III) and Cu(II), showcasing the environmental and biomedical applications of thiophene-based materials (Dutta et al., 2020).
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of multiple functional groups and a heterocyclic ring, this compound could have interesting chemical reactivity that could be useful in the development of new reactions or materials .
Mechanism of Action
Target of Action
Thiophene derivatives, like “(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate”, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of this compound would depend on its exact structure and functional groups, and further studies would be needed to identify them.
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific structure and functional groups. Some thiophene derivatives act by inhibiting certain enzymes or interacting with specific receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiophene derivatives can have a wide range of ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiophene derivatives can have a variety of effects, such as inhibiting cell growth or reducing inflammation
properties
IUPAC Name |
diethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTRQECFPKBRIB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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